

"Anticancer agent 230" synthesis and characterization

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Compound of Interest

Compound Name: Anticancer agent 230

Cat. No.: B12371983

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In-depth Technical Guide: Anticancer Agent 230

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis and characterization of **Anticancer Agent 230**, a novel compound identified as a potent activator of caseinolytic protease P (ClpP). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of ClpP activators in oncology. **Anticancer Agent 230**, also designated as "example 65" in U.S. Patent Application US20230339947 A1, has demonstrated notable activity in preclinical cancer models, particularly in triple-negative breast cancer cells. This guide will cover its chemical identity, a generalized synthetic pathway based on related compounds, and standard characterization methodologies.

Introduction

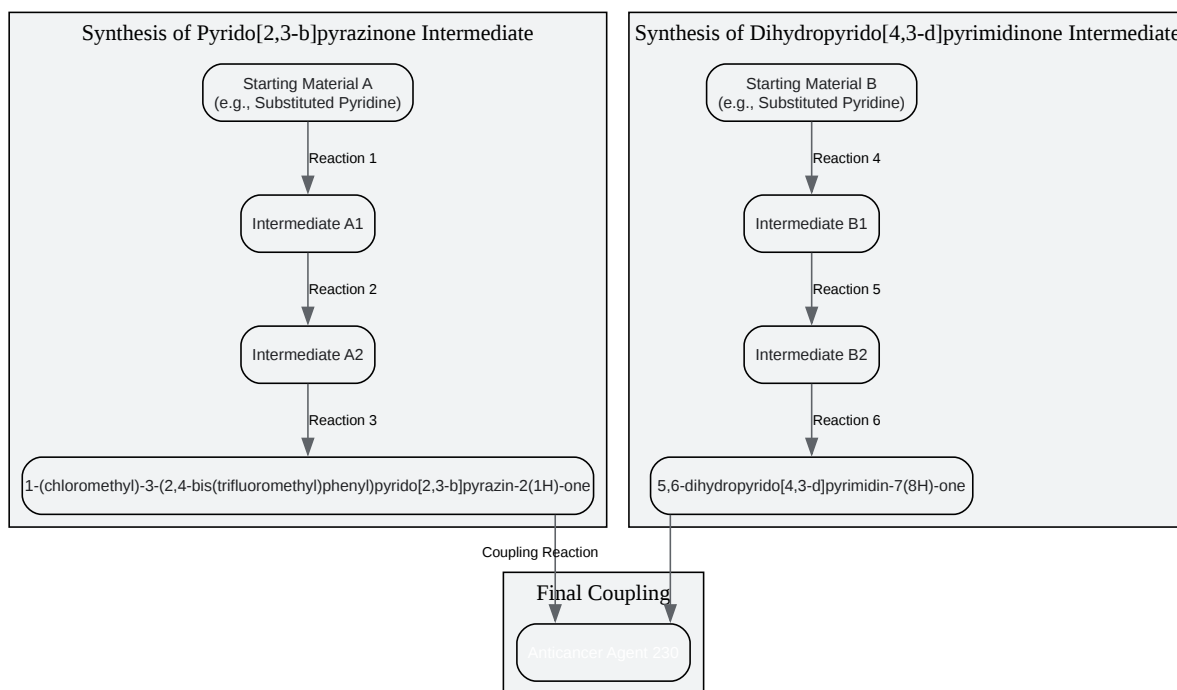
Anticancer Agent 230 has emerged as a promising therapeutic candidate due to its mechanism of action, which involves the activation of the mitochondrial protease ClpP. The hyperactivation of ClpP has been shown to selectively induce the degradation of mitochondrial proteins in cancer cells, leading to metabolic disruption and apoptosis. This targeted approach offers a potential advantage over conventional chemotherapies, which often exhibit significant off-target toxicity. The chemical name for **Anticancer Agent 230** is 8-((3-(2,4-

bis(trifluoromethyl)phenyl)-2-oxopyrido[2,3-b]pyrazin-1(2H)-yl)methyl)-5,8-dihydropyrido[4,3-d]pyrimidin-7(6H)-one.

Synthesis of Anticancer Agent 230

While the precise, step-by-step synthesis protocol for **Anticancer Agent 230** is detailed within U.S. Patent Application US20230339947 A1, this guide outlines a plausible and generalized synthetic route based on the known chemistry of tetrahydropyrido[4,3-d]pyrimidine analogs and related heterocyclic compounds. The synthesis would likely involve a multi-step process culminating in the coupling of two key heterocyclic intermediates.

Generalized Synthetic Workflow:



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Caption: Generalized synthetic workflow for **Anticancer Agent 230**.

Experimental Protocols (Generalized):

A detailed experimental protocol would be provided in the aforementioned patent. A general approach would likely involve:

- Synthesis of the Pyrido[2,3-b]pyrazinone Core: This would likely begin with a substituted aminopyridine which undergoes cyclization with a suitable reagent to form the pyrazinone

ring. The 2,4-bis(trifluoromethyl)phenyl moiety would be introduced, followed by chloromethylation at the N1 position.

- **Synthesis of the Dihydropyrido[4,3-d]pyrimidinone Core:** This would likely start from a substituted pyridine derivative that is elaborated through several steps to construct the fused pyrimidinone ring system.
- **Final Coupling Reaction:** The two key intermediates would be coupled, likely via a nucleophilic substitution reaction, where the dihydropyrido[4,3-d]pyrimidinone nitrogen attacks the chloromethyl group of the pyrido[2,3-b]pyrazinone intermediate. The final product would then be purified using standard techniques such as column chromatography.

Characterization of Anticancer Agent 230

The comprehensive characterization of a novel compound like **Anticancer Agent 230** is crucial to confirm its identity, purity, and structure. The following are standard analytical techniques that would be employed.

Table 1: Physicochemical and Spectroscopic Data (Illustrative)

Parameter	Method	Expected Result
Identity & Structure		
Molecular Formula	High-Resolution Mass Spectrometry (HRMS)	C ₂₅ H ₁₅ F ₆ N ₇ O ₂
Molecular Weight	Mass Spectrometry (MS)	547.43 g/mol
¹ H NMR	Nuclear Magnetic Resonance Spectroscopy	Chemical shifts and coupling constants consistent with the proposed structure.
¹³ C NMR	Nuclear Magnetic Resonance Spectroscopy	Resonances corresponding to all carbon atoms in the molecule.
¹⁹ F NMR	Nuclear Magnetic Resonance Spectroscopy	Signals corresponding to the two trifluoromethyl groups.
Purity		
Purity	High-Performance Liquid Chromatography (HPLC)	>95%
Physical Properties		
Melting Point	Melting Point Apparatus	A sharp melting point range would be expected for a pure compound.

Experimental Protocols (Standard):

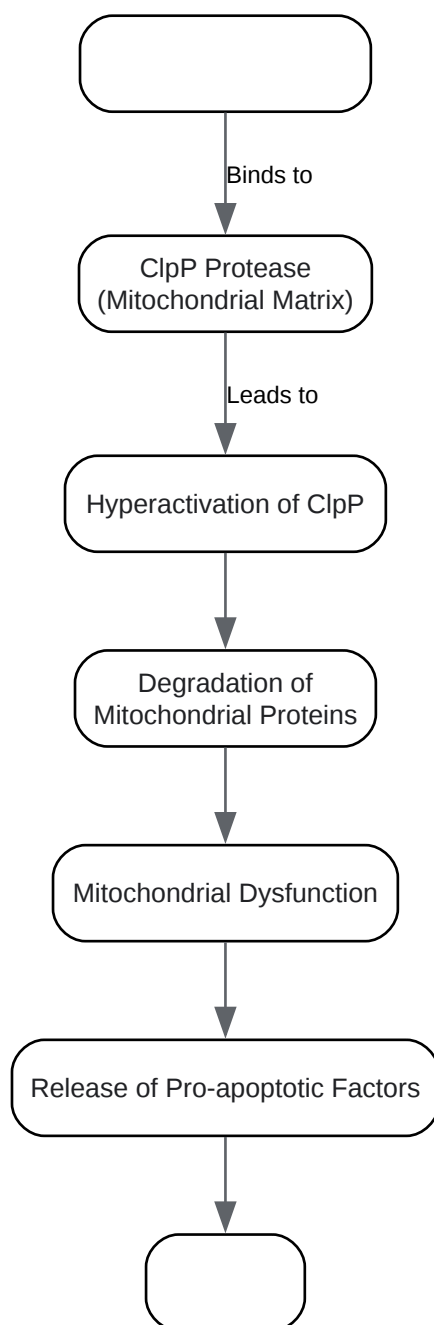
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the synthesized compound.

- High-Performance Liquid Chromatography (HPLC): HPLC analysis would be performed to determine the purity of the final compound, typically using a C18 column with a gradient elution of water and acetonitrile containing a small amount of a modifier like formic acid or trifluoroacetic acid.

Biological Activity and Mechanism of Action

Anticancer Agent 230 functions as an activator of the caseinolytic protease P (ClpP), a serine protease located in the mitochondrial matrix. In its normal physiological role, ClpP, in conjunction with its ATPase partner ClpX, is responsible for the degradation of misfolded or damaged proteins, thereby maintaining mitochondrial protein homeostasis.

Signaling Pathway of ClpP Activation:



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Caption: Proposed mechanism of action for **Anticancer Agent 230**.

Experimental Protocol: ClpP Activation Assay

A common method to assess the activation of ClpP by a small molecule is a fluorescence-based assay.

- Reagents and Materials:
 - Recombinant human ClpP protein
 - Fluorescently labeled casein substrate (e.g., FITC-casein)
 - Assay buffer (e.g., Tris-HCl buffer with appropriate salts)
 - **Anticancer Agent 230** (dissolved in DMSO)
 - 96-well microplate
 - Fluorescence plate reader
- Procedure:
 - A solution of recombinant ClpP is pre-incubated with varying concentrations of **Anticancer Agent 230** (or DMSO as a vehicle control) in the assay buffer.
 - The reaction is initiated by the addition of the FITC-casein substrate.
 - The increase in fluorescence, resulting from the degradation of the quenched FITC-casein by activated ClpP, is monitored over time using a fluorescence plate reader.
 - The rate of the reaction is calculated from the linear portion of the fluorescence curve.
 - The EC₅₀ value (the concentration of the compound that produces 50% of the maximal activation) can be determined by plotting the reaction rates against the logarithm of the compound concentrations.

Table 2: In Vitro Biological Activity (Illustrative)

Assay	Cell Line	Parameter	Value
ClpP Activation	Biochemical Assay	EC ₅₀	(Specific value would be determined experimentally)
Cell Viability	SUM159 (TNBC)	IC ₅₀	(Specific value would be determined experimentally)
Cell Viability	MDA-MB-231 (TNBC)	IC ₅₀	(Specific value would be determined experimentally)

Conclusion

Anticancer Agent 230 represents a significant development in the field of targeted cancer therapy. Its ability to activate the mitochondrial protease ClpP provides a novel mechanism for inducing cancer cell death. The information presented in this guide, while based on generalized procedures due to the proprietary nature of the specific details in the patent, offers a solid foundation for researchers and drug development professionals to understand the synthesis, characterization, and mode of action of this promising anticancer agent. Further investigation into its preclinical and clinical potential is warranted.

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